molecular formula C21H23N3O3 B4278668 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dimethoxybenzamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dimethoxybenzamide

Cat. No. B4278668
M. Wt: 365.4 g/mol
InChI Key: PJEMHGQXIHHWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dimethoxybenzamide is a chemical compound used in scientific research. It is a pyrazole derivative that has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dimethoxybenzamide is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or receptors involved in the regulation of cellular processes. It may also interact with specific proteins or biomolecules in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dimethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory and analgesic effects in animal models. Furthermore, it has been reported to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dimethoxybenzamide in lab experiments is its potential therapeutic applications. It has been shown to have promising results in various preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using this compound is its limited availability and high cost, which may hinder its widespread use in research.

Future Directions

There are several future directions for research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dimethoxybenzamide. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to explore its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to determine its pharmacokinetic and toxicological properties, which are essential for its development as a therapeutic agent.

Scientific Research Applications

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dimethoxybenzamide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer, anti-inflammatory, and analgesic properties. It has also been investigated for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-20(15(2)24(23-14)13-16-8-6-5-7-9-16)22-21(25)18-11-10-17(26-3)12-19(18)27-4/h5-12H,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEMHGQXIHHWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dimethoxybenzamide
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N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dimethoxybenzamide
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N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dimethoxybenzamide
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N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dimethoxybenzamide
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N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dimethoxybenzamide
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N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dimethoxybenzamide

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